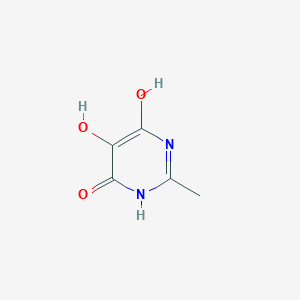

5,6-Dihydroxy-2-methylpyrimidin-4(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H6N2O3 |

|---|---|

Molecular Weight |

142.11 g/mol |

IUPAC Name |

4,5-dihydroxy-2-methyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C5H6N2O3/c1-2-6-4(9)3(8)5(10)7-2/h8H,1H3,(H2,6,7,9,10) |

InChI Key |

FBHQPWNPOSTKOW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)O)O |

Origin of Product |

United States |

Advanced Structural Characterization and Tautomerism of 5,6 Dihydroxy 2 Methylpyrimidin 4 1h One

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Solution-State Conformation

While specific, experimentally-derived NMR data for 5,6-Dihydroxy-2-methylpyrimidin-4(1H)-one are not extensively reported in the reviewed literature, the expected spectral characteristics can be predicted based on its core structure. Such analysis is crucial for confirming the molecular skeleton and understanding its conformation in solution.

¹H NMR: The proton NMR spectrum is expected to show a distinct singlet for the methyl (CH₃) group protons, likely in the range of δ 2.0-2.5 ppm. The protons of the hydroxyl (OH) groups and the N-H proton are expected to be broad singlets with variable chemical shifts depending on the solvent, concentration, and temperature, due to chemical exchange. The absence of other protons on the pyrimidine (B1678525) ring simplifies the spectrum significantly.

¹³C NMR: The carbon NMR spectrum would provide key information about the carbon framework. The methyl carbon should appear at the upfield end of the spectrum (around δ 20 ppm). The carbonyl carbon (C4) would be significantly downfield, typically in the δ 160-170 ppm region. The other ring carbons (C2, C5, and C6) would have distinct chemical shifts influenced by their substituents (methyl, hydroxyl, and nitrogen atoms), with expected resonances in the δ 140-165 ppm range.

Table 1: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 2-CH₃ | 2.0 - 2.5 (singlet) | ~20 |

| N1-H | Variable (broad singlet) | - |

| 5-OH | Variable (broad singlet) | - |

| 6-OH | Variable (broad singlet) | - |

| C2 | - | ~155 |

| C4 | - | ~165 |

| C5 | - | ~140 |

| C6 | - | ~150 |

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) for Functional Group Analysis

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum is expected to be dominated by vibrations from its hydroxyl, amine, carbonyl, and methyl groups. Data from closely related pyrimidine structures, such as 4,6-dihydroxy-2-methylpyrimidine (B75791), show characteristic absorption bands that can be used for comparative analysis.

The spectrum would feature a broad absorption band in the 3500-3200 cm⁻¹ region, characteristic of O-H and N-H stretching vibrations, often broadened due to hydrogen bonding. A strong absorption peak corresponding to the C=O stretching vibration of the pyrimidinone ring is expected around 1650-1700 cm⁻¹. Vibrations associated with C=N and C=C bonds within the ring would appear in the 1600-1400 cm⁻¹ region. Finally, C-H stretching and bending vibrations from the methyl group would be observed around 2950 cm⁻¹ and 1375 cm⁻¹, respectively.

Table 2: Characteristic FTIR Absorption Bands for Pyrimidinone Derivatives

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500 - 3200 | Stretching (broad) | O-H, N-H |

| ~2950 | Stretching | C-H (methyl) |

| 1700 - 1650 | Stretching | C=O (carbonyl) |

| 1600 - 1400 | Stretching | C=N, C=C (ring) |

| ~1375 | Bending | C-H (methyl) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Basicity Assessment

UV-Vis spectroscopy provides information on the electronic transitions within a molecule and is particularly useful for studying conjugated systems like the pyrimidinone ring. The position of the absorption maxima (λ_max) is sensitive to the electronic structure and the pH of the solution, making this technique valuable for determining the ionization constants (pKa) of the compound.

Studies on the closely related compound 6-hydroxy-2-methylpyrimidine-4(3H)-one reveal characteristic absorption patterns that depend on the acidity of the medium. acs.org In neutral solutions, pyrimidinone derivatives typically exhibit intense absorption maxima between 200-260 nm, corresponding to π→π* transitions within the conjugated ring system. acs.org As the acidity of the solution increases, protonation of the nitrogen atoms in the pyrimidine ring occurs. This leads to shifts in the absorption maxima, a phenomenon that can be monitored to calculate the pKa values associated with the protonation steps. acs.orgnih.gov For instance, the first protonation of 6-hydroxy-2-methylpyrimidine-4(3H)-one is observed with a shift in λ_max, and a second protonation occurs in highly acidic media, indicating two distinct basicity constants. acs.org

Table 3: UV-Vis Absorption Maxima for 6-hydroxy-2-methylpyrimidine-4(3H)-one under Different Acidic Conditions acs.org

| Form | Condition | Absorption Maxima (λ_max, nm) |

| Neutral | Aqueous Solution | ~253 |

| Monoprotonated | 0.9–30.7% H₂SO₄ | ~240 |

| Diprotonated | >90% H₂SO₄ | ~245 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₅H₆N₂O₃, giving it a theoretical exact mass of approximately 142.0378 Da.

Loss of CO: A characteristic fragmentation for cyclic ketones and amides, leading to a fragment ion at [M-28]⁺˙.

Ring Cleavage: The pyrimidine ring can undergo various cleavage patterns, often initiated by the loss of small, stable neutral molecules like HCN.

Loss of Methyl Radical: Cleavage of the C2-methyl bond can result in the loss of a methyl radical (•CH₃), producing an [M-15]⁺ ion.

Table 4: Predicted Fragments in the Mass Spectrum of this compound

| m/z Value (Proposed) | Lost Fragment | Proposed Ion Structure |

| 142 | - | [C₅H₆N₂O₃]⁺˙ (Molecular Ion) |

| 127 | •CH₃ | [M - CH₃]⁺ |

| 114 | CO | [M - CO]⁺˙ |

| 99 | CO, •CH₃ | [M - CO - CH₃]⁺ |

Solid-State Structural Analysis

The characterization of a compound in its solid state is crucial for understanding its crystalline nature, polymorphism, and packing interactions.

Powder X-ray Diffraction (PXRD) for Crystalline Form Characterization

Powder X-ray Diffraction (PXRD) is the primary technique used to analyze the crystalline structure of solid materials. nih.gov It provides a unique diffraction pattern, or "fingerprint," for each crystalline phase. This pattern can be used to identify the compound, assess its purity, and detect the presence of different polymorphic forms. nih.govmdpi.comnih.gov

For this compound, a PXRD analysis would involve irradiating a powdered sample with X-rays and measuring the diffraction angles (2θ) at which constructive interference occurs. The resulting diffractogram, a plot of intensity versus 2θ, is characteristic of the crystal lattice of the compound. nih.gov Although specific PXRD data for this compound have not been identified in the surveyed literature, this technique would be indispensable for its solid-state characterization. The data obtained could be used to determine the unit cell parameters and space group, providing fundamental information about the three-dimensional arrangement of the molecules in the crystal.

Investigations into Tautomerism and Acid-Base Equilibria

The arrangement of hydroxyl and carbonyl groups on the pyrimidine ring of this compound makes it a prime candidate for complex tautomeric and acid-base equilibria. These phenomena are critical in determining the molecule's chemical reactivity, physical properties, and potential biological interactions.

Keto-Enol Tautomerism and Lactam-Lactim Forms

The structure of this compound allows for several potential tautomeric forms. Tautomers are structural isomers that readily interconvert, primarily through the migration of a proton. In this molecule, two principal types of tautomerism are expected: keto-enol and lactam-lactim.

Keto-Enol Tautomerism: This involves the interconversion between a ketone (keto form) and an alcohol adjacent to a double bond (enol form). The C4-carbonyl group and the C5 and C6 hydroxyl groups can participate in this process. The presence of adjacent hydroxyl groups may lead to the formation of a more stable enol form, potentially stabilized by intramolecular hydrogen bonding or conjugation with the pyrimidine ring. nih.gov For many heterocyclic systems, the keto form is predominant in the solid state. nih.govresearchgate.net

Lactam-Lactim Tautomerism: This is a form of amido-imidol tautomerism specific to heterocyclic rings containing a nitrogen atom adjacent to a carbonyl group. The N1-H and C4=O group can exist as the lactam form (amide) or rearrange to the lactim form (imidol), where the proton moves from the nitrogen to the oxygen, creating a hydroxyl group and a C=N double bond within the ring.

The equilibrium between these forms is sensitive to the compound's physical state (solid vs. solution), solvent polarity, pH, and temperature. mdpi.com While direct spectroscopic or crystallographic data for this compound is not available, studies on related pyrimidinones (B12756618), such as 2-amino-5,6-dimethylpyrimidin-4-one, confirm a strong preference for the keto (lactam) tautomer in the solid state. nih.govresearchgate.net It is highly probable that this compound also predominantly exists in its diketo or keto-enol forms rather than fully aromatic lactim structures.

Table 1: Plausible Tautomeric Forms of this compound This table is illustrative of potential structures based on general chemical principles, not on direct experimental data for the compound.

| Tautomer Type | Description | Potential Structure |

| Diketone (Lactam) | The primary keto form with carbonyl groups and hydroxyls. | A pyrimidine ring with a methyl group at C2, a carbonyl at C4, a protonated nitrogen at N1, and hydroxyl groups at C5 and C6. |

| Enol-Keto (Lactam) | Enolization involving one of the hydroxyl groups and the C4-keto group. | A pyrimidine ring with a methyl group at C2, hydroxyl groups at C4, C5, and C6, and double bonds rearranged within the ring. |

| Dienol (Lactim) | The fully aromatic form where the C4-keto group is in its lactim (enol) form. | A fully aromatic pyrimidine ring with a methyl group at C2 and hydroxyl groups at C4, C5, and C6. |

Protonation Stages and Zwitterionic Forms in Solution

The acid-base properties of pyrimidinones are complex due to the presence of multiple potential sites for protonation and deprotonation. While specific pKa values for this compound have not been reported, extensive research on its isomer, 4,6-dihydroxy-2-methylpyrimidine (existing as 6-hydroxy-2-methylpyrimidin-4(3H)-one), provides valuable insight. nih.gov

Studies show that alkyl substituents at the C2 position tend to increase the basicity of the pyrimidine ring. nih.gov In acidic media, compounds like 4,6-dihydroxy-2-methylpyrimidine exhibit two distinct protonation stages. nih.gov

First Protonation and Zwitterionic Form: It is proposed that the neutral molecule exists in equilibrium with a zwitterionic (dipolar ion) form. The first protonation does not occur on a neutral molecule but rather on this zwitterion. nih.gov The most likely site for this initial protonation is one of the ring nitrogen atoms, which are typically the most basic centers in such heterocyclic systems. nih.gov

Second Protonation: A second protonation event can occur in strongly acidic conditions. This subsequent protonation likely targets the oxygen atom of the carbonyl group, forming a doubly charged cation. nih.gov

The presence of electron-donating hydroxyl groups at the C5 and C6 positions in the target molecule would be expected to influence the basicity of the ring nitrogens and carbonyl oxygens, though the precise pKa values remain to be determined experimentally.

Table 2: Experimentally Determined Basicity Constants (pKa) for Protonation of Related Pyrimidine Derivatives in H₂SO₄

| Compound | First Protonation (pKa₁) | Second Protonation (pKa₂) | Reference |

| 4,6-Dihydroxypyrimidine (B14393) | +1.77 | -3.01 | nih.gov |

| 6-Hydroxy-2-methylpyrimidin-4(3H)-one | +2.38 | -2.67 | nih.gov |

| Barbituric Acid | -1.95 | -5.02 | nih.gov |

This data is for isomeric or related structures and serves as an estimate for the potential behavior of this compound.

Dimerization and Self-Association Phenomena

Molecules containing multiple hydrogen bond donor and acceptor sites, such as this compound, have a strong propensity for self-association. The N-H group and the multiple -OH and C=O groups can form robust intermolecular hydrogen bonds, leading to the formation of dimers or larger aggregates in both the solid state and in solution.

While no specific studies on the dimerization of this compound were identified, the crystal structures of related pyrimidines frequently reveal extensive hydrogen-bonding networks. researchgate.net For example, different tautomers of 2-amino-5,6-dimethylpyrimidin-4-one exhibit distinct one-dimensional and three-dimensional hydrogen-bonding motifs that define their crystal packing. nih.govresearchgate.net It is reasonable to hypothesize that this compound would form stable dimers, potentially through complementary hydrogen bonds between the N1-H donor and the C4=O acceptor of two separate molecules, a pattern common in nucleic acid base pairing. The additional hydroxyl groups at C5 and C6 would further contribute to forming more complex, three-dimensional networks.

Chemical Reactivity and Derivatization Strategies of 5,6 Dihydroxy 2 Methylpyrimidin 4 1h One

Electrophilic Aromatic Substitution Reactions (e.g., regioselective formylation, nitration)

The electron-donating hydroxyl groups on the pyrimidine (B1678525) ring of 5,6-dihydroxy-2-methylpyrimidin-4(1H)-one make it highly susceptible to electrophilic attack. Reactions such as formylation and nitration proceed with high regioselectivity, primarily at the C-5 position, which is activated by both hydroxyl groups.

Regioselective Formylation: The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl group at the 5-position of 2-methyl-4,6-dihydroxypyrimidine. mdpi.commtroyal.caresearchgate.net This reaction typically employs a Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). wikipedia.org The reaction of 2-methyl-4,6-dihydroxypyrimidine with the Vilsmeier reagent leads exclusively to the formation of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde. mdpi.commtroyal.caresearchgate.net Notably, under these conditions, the hydroxyl groups remain intact and are not substituted by chlorine atoms. mdpi.commtroyal.caresearchgate.net The choice of solvent can influence the reaction efficiency, with DMF often providing higher yields and shorter reaction times compared to other solvents like benzene (B151609) or dichloroethane. mdpi.comresearchgate.net

| Reactant | Reagents | Product | Key Observation |

|---|---|---|---|

| 2-Methyl-4,6-dihydroxypyrimidine | POCl₃, DMF | 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde | Regioselective formylation at C-5; hydroxyl groups are not substituted. mdpi.commtroyal.caresearchgate.net |

Nitration: The nitration of 2-methyl-4,6-dihydroxypyrimidine using a mixture of concentrated nitric and sulfuric acids is a complex process that can lead to multiple nitration products. rsc.orgrsc.orgresearchgate.netresearchgate.netgoogle.com The reaction typically yields 5,5-dinitro derivatives. researchgate.net Furthermore, when an alkyl group is present at the C-2 position, nitration can also occur at the α-carbon of this side chain. researchgate.net The nitration of 4,6-dihydroxy-2-methylpyrimidine (B75791) can ultimately lead to the formation of 2-dinitromethylene-5,5-dinitropyrimidine-4,6-dione, a precursor to the insensitive high explosive 1,1-diamino-2,2-dinitroethene (FOX-7). rsc.orgrsc.org The reaction mechanism is thought to involve electrophilic attack by the nitronium ion (NO₂⁺), and the presence of sulfuric acid can induce and enhance the nitration process. rsc.orgrsc.org

| Reactant | Reagents | Potential Products | Significance |

|---|---|---|---|

| 2-Methyl-4,6-dihydroxypyrimidine | Conc. HNO₃, Conc. H₂SO₄ | 5,5-Dinitro derivatives, 2-Dinitromethylene-5,5-dinitropyrimidine-4,6-dione | Leads to the synthesis of energetic materials like FOX-7. rsc.orgrsc.orgresearchgate.net |

Nucleophilic Substitution of Hydroxyl Groups (e.g., halogenation)

The hydroxyl groups of this compound can be replaced by halogens through nucleophilic substitution reactions, transforming the dihydroxypyrimidine into a versatile dihalopyrimidine intermediate. This transformation is crucial for subsequent cross-coupling reactions and further functionalization.

Halogenation: The conversion of 2-methyl-4,6-dihydroxypyrimidine to 4,6-dichloro-2-methylpyrimidine (B42779) is a key derivatization. chemicalbook.comgoogle.com This reaction can be achieved using various chlorinating agents. One common method involves the use of phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine such as N,N-diethylaniline. google.com Another effective reagent is thionyl chloride (SOCl₂) in a suitable solvent like acetonitrile. chemicalbook.com The resulting 4,6-dichloro-2-methylpyrimidine is a valuable building block for the synthesis of more complex molecules, including pharmaceuticals. pharmaffiliates.com For instance, it serves as a precursor in the synthesis of the cancer therapy drug Dasatinib. google.com

| Reactant | Reagents | Product | Applications of Product |

|---|---|---|---|

| 2-Methyl-4,6-dihydroxypyrimidine | POCl₃ / N,N-diethylaniline or SOCl₂ | 4,6-Dichloro-2-methylpyrimidine | Intermediate for pharmaceuticals (e.g., Dasatinib). google.compharmaffiliates.comgoogle.com |

Condensation and Heterocyclic Annulation Reactions

The reactive nature of the this compound scaffold, particularly after derivatization, allows for its participation in condensation and annulation reactions to construct fused heterocyclic systems. These reactions are pivotal in creating complex, polycyclic molecules with potential biological activities.

The formylated derivative, 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde, is a key intermediate for such transformations. The aldehyde functionality can undergo condensation reactions, such as the Knoevenagel condensation, with active methylene (B1212753) compounds to form α,β-unsaturated systems, which can then be subjected to cyclization reactions.

Furthermore, aminopyrimidine derivatives, which can be conceptually derived from the title compound, are widely used in the synthesis of fused pyrimidine systems. For example, 6-aminouracil (B15529) derivatives react with aldehydes and 1,3-dicarbonyl compounds in multicomponent reactions to afford pyrimido[4,5-b]quinolines. nih.govrsc.orgsemanticscholar.orgunar.ac.idresearchgate.net Similarly, the condensation of aminopyrimidines with various reagents can lead to the formation of pyrimido[4,5-d]pyrimidines, a class of compounds with diverse pharmacological properties. chemicalbook.comnih.govresearchgate.netmdpi.comresearchgate.netrsc.org These reactions highlight the potential of this compound derivatives to serve as foundational units for the assembly of complex heterocyclic frameworks.

Role as a Key Synthetic Intermediate in Advanced Organic Synthesis

This compound and its derivatives are pivotal intermediates in the synthesis of a wide array of functional molecules, spanning from pharmaceuticals and agrochemicals to specialized nucleoside analogs. tsijournals.comresearchgate.net

Precursor for Therapeutically Active Compounds (e.g., pharmaceuticals)

The dihydroxypyrimidine core is a prevalent feature in many biologically active compounds, particularly kinase inhibitors. nih.govunimore.it The halogenated derivative, 4,6-dichloro-2-methylpyrimidine, is a crucial building block in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia. pharmaffiliates.comgoogle.com The pyrimidine scaffold allows for the strategic introduction of various substituents to modulate the compound's binding affinity and selectivity for specific kinase targets.

Building Block for Agrochemical Development

Pyrimidine derivatives have a significant presence in the agrochemical industry, exhibiting a broad spectrum of activities, including fungicidal and herbicidal properties. mdpi.com The core structure of this compound can be modified to generate novel agrochemicals. For instance, pyrimidine-based compounds are known to act as fungicides, and the development of new derivatives is an ongoing area of research to combat fungal resistance. google.com Additionally, certain pyrimidine derivatives have been investigated for their herbicidal activity. chemicalbook.com

Synthesis of Nucleoside and Nucleobase Analogs

Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. biorxiv.orgresearchgate.netbiorxiv.orgnih.gov The pyrimidine ring is a fundamental component of the natural nucleobases uracil, cytosine, and thymine. This compound and its derivatives serve as valuable starting materials for the synthesis of modified nucleosides where either the pyrimidine base or the sugar moiety is altered. nih.gov These synthetic analogs are designed to interfere with viral replication or cancer cell proliferation by acting as chain terminators or enzyme inhibitors. The ability to functionalize the pyrimidine ring at various positions allows for the creation of a diverse library of nucleoside analogs for biological screening. nih.govresearchgate.net

Intermediate in Energetic Material Synthesis (e.g., FOX-7 production)

This compound, also known as 2-methylpyrimidine-4,6-dione, serves as a crucial precursor in the synthesis of the insensitive high explosive, 1,1-diamino-2,2-dinitroethene (FOX-7). The synthesis process involves a two-step reaction: nitration of the pyrimidine ring followed by hydrolysis of the resulting intermediate.

The nitration of this compound is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. This reaction leads to the formation of a highly nitrated and unstable intermediate, 2-dinitromethylene-5,5-dinitropyrimidine-4,6-dione. The reaction is highly exothermic and requires careful temperature control to ensure safety and optimal yield. The nitration occurs at both the C5 position of the pyrimidine ring and the methyl group at the C2 position. The presence of an organic solvent in the nitration process has been shown to improve safety and increase the yield of the nitrated product.

The subsequent step is the hydrolysis of the 2-dinitromethylene-5,5-dinitropyrimidine-4,6-dione intermediate. This hydrolysis is a complex process that results in the cleavage of the pyrimidine ring to form the desired product, FOX-7, and a by-product, dinitromethane. The hydrolysis is typically performed in an acidic medium, and studies have shown that the presence of HSO₄⁻ can catalyze the reaction, making the hydrolysis pathway more favorable. By optimizing the reaction parameters for both nitration and hydrolysis, a high yield of pure FOX-7 can be achieved.

Table 1: Key Intermediates in the Synthesis of FOX-7 from this compound

| Precursor | Nitrating Agent | Intermediate | Hydrolysis Product |

| This compound | HNO₃/H₂SO₄ | 2-dinitromethylene-5,5-dinitropyrimidine-4,6-dione | 1,1-diamino-2,2-dinitroethene (FOX-7) |

Structure-Activity Relationship (SAR) Driven Derivatization

The derivatization of the this compound scaffold is a subject of interest in medicinal chemistry due to the diverse biological activities exhibited by pyrimidine derivatives. Structure-activity relationship (SAR) studies on pyrimidine analogs have revealed that the nature and position of substituents on the pyrimidine ring play a critical role in determining their pharmacological effects, including anticancer and antimicrobial activities.

While specific SAR studies originating directly from this compound are not extensively documented, the broader class of dihydropyrimidinone (DHPM) derivatives has been widely investigated. These studies provide valuable insights into the structural requirements for biological activity. For instance, the introduction of various heterocyclic moieties at different positions of the dihydropyrimidinone core has been shown to modulate their anticancer potency.

In the context of anticancer activity, SAR studies on related dihydropyrimidinone derivatives have shown that:

Substituents at the N1 and N3 positions: Alkylation or arylation at these positions can influence the lipophilicity and, consequently, the cell permeability and activity of the compounds.

Substituents at the C4 position: The nature of the aryl group at this position is crucial for activity. Electron-withdrawing or electron-donating groups on the phenyl ring can significantly affect the anticancer potency.

Substituents at the C5 position: Modifications at this position, such as the introduction of different ester or amide functionalities, can impact the interaction with biological targets.

Substituents at the C6 position: The methyl group in the parent compound can be replaced with other alkyl or aryl groups to explore the steric and electronic effects on activity.

For example, a series of dihydropyrimidinone derivatives bearing various N-heterocyclic moieties showed significant cytotoxic activity against several cancer cell lines. nih.gov Another study on dihydropyrimidinone derivatives demonstrated that the introduction of an aryl chain at the R3 position and a low electron-donating group at the R1 position contributed to their anti-proliferative potency. nih.gov

Similarly, in the realm of antimicrobial agents, the derivatization of the pyrimidine scaffold has led to the discovery of compounds with antibacterial and antifungal properties. The SAR of these derivatives indicates that the presence of specific pharmacophores, such as halogens or nitro groups on the aromatic rings attached to the pyrimidine core, can enhance their antimicrobial efficacy. A study on new 5,6-dihydropyrimidine derivatives showed moderate antibacterial activity against Staphylococcus aureus and E. coli. worldsresearchassociation.com

The following table summarizes the biological activities of some pyrimidine derivatives, illustrating the general principles of SAR for this class of compounds.

Table 2: Biological Activities of Selected Pyrimidine Derivatives

| Compound Scaffold | Substituents | Biological Activity | Key SAR Findings | Reference |

| Dihydropyrimidinone | N-heterocyclic moieties | Anticancer | The nature of the heterocyclic ring significantly influences cytotoxicity. | nih.govresearchgate.net |

| Dihydropyrimidinone | Aryl chain at R3, low electron-donating group at R1 | Anticancer | Lipophilicity and polar surface area are important for antitumor activity. | nih.gov |

| 5,6-Dihydropyrimidin-2(1H)-one | Imine-based derivatives | Antibacterial | Moderate activity against Staphylococcus aureus and E. coli. | worldsresearchassociation.com |

| 4,5-disubstituted-6-methyl-1,2,3,4-tetrahydropyrimidin-2(1H)-one | Various substituents at C4 and C5 | Antibacterial | Active against gram-negative E. coli and gram-positive S. aureus. | researchgate.net |

Computational Chemistry and in Silico Modeling of 5,6 Dihydroxy 2 Methylpyrimidin 4 1h One

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and geometry of molecules. These calculations can predict various properties such as molecular orbital energies, charge distribution, and vibrational frequencies, which are fundamental to understanding the molecule's reactivity and interactions.

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. The pyrimidine (B1678525) ring in 5,6-Dihydroxy-2-methylpyrimidin-4(1H)-one imparts significant rigidity to the core structure. However, rotational freedom exists for the hydroxyl groups and the methyl group.

Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate the potential energy surface of the molecule as a function of the dihedral angles of these rotatable bonds. This analysis reveals the low-energy, stable conformations and the energy barriers separating them. For this compound, the orientation of the hydroxyl groups is particularly important as it influences the potential for intramolecular hydrogen bonding and the molecule's interaction with its environment. The energy landscape helps in identifying the most probable conformation(s) in different phases (gas, solution) which is crucial for subsequent docking and bioactivity studies.

Tautomerism is a critical phenomenon for heterocyclic compounds like this compound, as different tautomers can exhibit distinct chemical and biological properties. This compound can exist in several tautomeric forms due to the migration of protons among the oxygen and nitrogen atoms. The primary equilibrium is the keto-enol tautomerism involving the hydroxyl and carbonyl groups.

Studies on related 4-hydroxypyrimidine derivatives have shown that they can undergo keto-enol tautomerization. researchgate.netnih.gov Computational calculations of the relative energies of all possible tautomers of this compound can predict their relative stability and populations at equilibrium. DFT calculations at levels like B3LYP/6-311+G(d,p) are often used to estimate the energies of these tautomers in both the gas phase and in solution, with solvent effects modeled using methods like the Polarizable Continuum Model (PCM). nih.gov For similar pyrimidin-4-one structures, there is a strong preference for the keto tautomer in the solid state. researchgate.netnih.gov Quantum calculations can elucidate whether the diketo, enol-keto, or dienol form is the most stable, which is vital for understanding its reactivity and molecular recognition patterns.

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is extensively used to understand the interactions between a drug candidate and its biological target.

For this compound, molecular docking can be used to explore its potential as an inhibitor for various enzymes. Dihydropyrimidinone (DHPM) derivatives have been studied as potential inhibitors for targets like cyclooxygenase-2 (COX-2). nih.govresearcher.life Docking simulations place the ligand into the active site of a target protein and score the binding poses based on a force field that evaluates the interaction energy.

These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, the hydroxyl groups and the carbonyl oxygen of the pyrimidinone ring are strong candidates for forming hydrogen bonds with amino acid residues in an enzyme's active site. In studies with related COX-2 inhibitors, hydrogen bonds with residues like Tyrosine (Tyr) and Serine (Ser) were found to be crucial for binding. nih.govresearcher.life

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| Cyclooxygenase-2 (COX-2) | Tyr354, Ser499 | Hydrogen Bond | nih.govresearcher.life |

| Dihydrofolate Reductase (DHFR) | Specific residues in the active site | Hydrogen Bond, Hydrophobic | researchgate.netsciencescholar.us |

| Dipeptidyl peptidase-4 (DPP4) | Glu205, Ser209 | Hydrogen Bond | researchgate.net |

This table is interactive. Click on the headers to sort.

The insights gained from molecular docking are pivotal for the rational design of new derivatives with improved binding affinity and selectivity. By analyzing the binding mode of this compound, medicinal chemists can identify positions on the molecule where modifications could enhance interactions with the target.

For example, if a hydrophobic pocket is identified near the methyl group in the active site, replacing the methyl group with a larger alkyl or aryl group could lead to a more potent inhibitor. nih.gov Similarly, if the docking study reveals an opportunity for an additional hydrogen bond, a functional group could be added to the scaffold to form that interaction. This structure-based drug design approach is a highly efficient strategy for optimizing lead compounds. researchgate.net

In Silico Bioactivity and Mechanism of Action Prediction

Beyond docking, a range of computational methods can predict the biological activity and potential mechanism of action of this compound.

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for this compound, its activity can be predicted based on existing QSAR models for related pyrimidine derivatives.

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are used to assess the drug-likeness of a compound. researchgate.net These models evaluate properties such as solubility, membrane permeability, and potential for metabolic breakdown or toxicity. For example, Lipinski's Rule of Five is a commonly used filter to assess the oral bioavailability of a potential drug candidate. researchgate.net Predicting these properties early in the drug discovery process helps to identify and eliminate candidates that are likely to fail in later stages of development, saving significant time and resources.

Advanced Computational Methodologies in Pyrimidine Research

The exploration of pyrimidine derivatives, a class of heterocyclic compounds fundamental to various biological processes, has been significantly enhanced by the integration of sophisticated computational tools. These methods allow for the prediction of molecular properties, reaction outcomes, and biological activities, thereby accelerating the research and development cycle.

Artificial Intelligence and Machine Learning in Reaction and Drug Design

Generative models, a subset of AI, can design new pyrimidine-based molecules tailored to specific biological targets. mdpi.com By learning the underlying chemical rules from known active compounds, these algorithms can propose novel structures that are more likely to exhibit high potency and selectivity. This data-driven approach significantly reduces the time and cost associated with traditional drug discovery pipelines. nih.gov

Table 1: Applications of AI/ML in Pyrimidine Drug Design

| Application Area | Description | Potential Impact |

|---|---|---|

| Virtual Screening | Rapidly screen large virtual libraries of pyrimidine derivatives to identify potential hits against a biological target. | Reduces the number of compounds needing experimental screening. |

| ADMET Prediction | Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of novel pyrimidines. | Early identification of compounds with poor pharmacokinetic profiles. |

| De Novo Drug Design | Generate novel pyrimidine structures with optimized properties for a specific target. | Accelerates the discovery of lead compounds with improved efficacy. |

| Reaction Prediction | Predict the most efficient synthetic routes for novel pyrimidine derivatives. | Optimizes chemical synthesis and reduces resource consumption. |

Molecular Dynamics Simulations for Dynamic Interactions

Molecular dynamics (MD) simulations offer a powerful lens through which the dynamic behavior of molecules can be observed over time. For pyrimidine derivatives, MD simulations can elucidate the intricate interactions between a ligand and its biological target, such as a protein or nucleic acid. These simulations provide a detailed, atomistic view of the binding process, revealing key residues involved in the interaction and the conformational changes that occur upon binding.

Table 2: Key Parameters from Molecular Dynamics Simulations of Ligand-Protein Complexes

| Parameter | Description | Significance in Drug Design |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of a protein's backbone atoms from a reference structure over time. | Indicates the stability of the protein-ligand complex during the simulation. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average positions. | Identifies flexible regions of the protein that may be important for ligand binding. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | Can indicate conformational changes in the protein upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the protein. | Identifies key interactions that contribute to binding affinity. |

| Binding Free Energy (e.g., MM/PBSA) | Calculates the free energy change upon ligand binding. | Provides a quantitative measure of the binding affinity. |

While the direct application of these advanced computational methodologies to this compound is yet to be widely published, the established use of AI, ML, and MD simulations in the broader field of pyrimidine research highlights the immense potential for future in silico studies of this specific compound. Such investigations would be instrumental in unlocking its therapeutic or material science applications.

Advanced Analytical Method Development for Research on 5,6 Dihydroxy 2 Methylpyrimidin 4 1h One

Chromatographic Techniques for Separation and Quantification

Chromatography is an indispensable tool in chemical research for the separation, identification, and quantification of compounds in a mixture. For a polar molecule like 5,6-Dihydroxy-2-methylpyrimidin-4(1H)-one, reversed-phase high-performance liquid chromatography and thin-layer chromatography are particularly well-suited.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of pharmaceutical compounds and for the separation of enantiomers. researchgate.net For polar compounds such as pyrimidine (B1678525) derivatives, reversed-phase HPLC is typically the method of choice. researchgate.net While specific HPLC methods for this compound are not extensively documented in publicly available literature, methods developed for structurally similar dihydroxypyrimidine and aminohydroxypyrimidine derivatives can be readily adapted.

A common approach involves the use of a C18 stationary phase, which separates compounds based on their hydrophobicity. A mobile phase consisting of a mixture of an aqueous buffer and an organic modifier, such as methanol (B129727) or acetonitrile, is used to elute the compounds from the column. For instance, a patented method for the purity analysis of 2,4,5-triamino-6-hydroxypyrimidine sulfate (B86663), a related compound, utilizes a C18 column with a mobile phase of methanol and a potassium dihydrogen phosphate (B84403) buffer containing sodium heptanesulfonate, adjusted to a pH of 3.9. google.com Another method for 2,4-diamino-6-hydroxypyrimidine (B22253) employs a hydrophilic chromatographic column with a mobile phase of a potassium dihydrogen phosphate aqueous solution and methanol in a gradient elution. google.com

The following interactive data table outlines typical HPLC conditions that could serve as a starting point for the development of a purity determination method for this compound, based on methods for analogous compounds.

| Parameter | Condition 1 (based on 2,4,5-triamino-6-hydroxypyrimidine sulfate analysis) | Condition 2 (based on 2,4-diamino-6-hydroxypyrimidine analysis) |

| Stationary Phase | C18 | Hydrophilic Interaction Chromatography (HILIC) |

| Mobile Phase A | 50mmol/L KH2PO4 + 10mmol/L Sodium Heptanesulfonate, pH 3.9 | Potassium Dihydrogen Phosphate Buffer |

| Mobile Phase B | Methanol | Methanol |

| Elution Mode | Isocratic (10% Methanol / 90% Buffer) | Gradient |

| Detector | UV | UV |

| Injection Volume | 20 µL | 1 µL |

For enantiomer resolution, should the compound possess chiral centers, chiral HPLC is the definitive technique. This is often accomplished using chiral stationary phases (CSPs) that can differentiate between enantiomers. Cyclodextrin-based CSPs have proven effective for the enantioseparation of various pharmaceuticals. mdpi.com The development of a chiral HPLC method would involve screening different types of chiral columns and optimizing the mobile phase composition to achieve baseline separation of the enantiomers.

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for monitoring the progress of chemical reactions. libretexts.org It allows for the qualitative assessment of the consumption of starting materials and the formation of products. In the context of the synthesis of this compound, TLC can be employed to determine the optimal reaction time and to check for the presence of impurities. mdpi.com

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, alongside the starting materials for reference. rochester.edu The plate is then developed in a suitable solvent system, typically a mixture of a polar and a non-polar solvent. The separated spots are visualized, often under UV light, and their retention factors (Rf values) are compared. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction. mercer.edu

For the synthesis of dihydropyrimidine (B8664642) heterocycles, which are structurally related to the target compound, TLC is a standard monitoring tool. mercer.edu The choice of the mobile phase is crucial and is determined empirically to achieve good separation between the reactants and products. A typical mobile phase for pyrimidine derivatives might consist of a mixture of ethyl acetate (B1210297) and n-hexane.

| Component | Purpose | Typical Procedure |

| Stationary Phase | Silica gel plate | A small aliquot of the reaction mixture is spotted on the baseline of the plate. |

| Mobile Phase | Mixture of solvents (e.g., n-hexane and ethyl acetate) | The plate is placed in a chamber containing the mobile phase, which travels up the plate by capillary action. |

| Visualization | UV lamp | After development, the plate is dried and observed under a UV lamp to visualize the separated spots. |

| Analysis | Comparison of Rf values | The Rf value of the product spot is compared to that of the starting materials to assess reaction completion. |

Integration of Hyphenated Techniques (e.g., LC-MS/MS) for Comprehensive Analysis

The integration of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a powerful tool for both the qualitative and quantitative analysis of chemical compounds. This hyphenated technique combines the separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. rsc.org For the comprehensive analysis of this compound, LC-MS/MS can be used for impurity profiling, structural elucidation of byproducts, and trace-level quantification.

In a typical LC-MS/MS workflow, the sample is first separated by HPLC. The eluent from the HPLC column is then introduced into the mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), specific ions are selected and fragmented to generate a characteristic fragmentation pattern, which provides structural information and enhances selectivity.

Example of a Potential LC-MS/MS Method:

| Parameter | Description |

| LC System | UHPLC or HPLC |

| Column | C18 or HILIC |

| Mobile Phase | Water with 0.1% formic acid and Methanol/Acetonitrile with 0.1% formic acid (gradient elution) |

| Mass Spectrometer | Triple quadrupole or Q-TOF |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification or full scan for qualitative analysis |

Method Validation and Quality Control in Chemical Research

Method validation is a critical process in analytical chemistry that confirms an analytical procedure is suitable for its intended purpose. pharmaguideline.com For research on this compound, any developed analytical method, particularly HPLC for purity assessment, must be validated to ensure the reliability and accuracy of the results. wjpmr.com The validation process typically follows guidelines from the International Council for Harmonisation (ICH). pensoft.net

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. pensoft.net

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. youtube.com

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. pharmaguideline.com

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision. pharmaguideline.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. youtube.com

Quality control in chemical research involves the routine application of these validated methods to ensure the consistency and quality of the synthesized this compound. This includes analyzing each batch of the compound to confirm its identity and purity against established specifications.

Future Research Trajectories and Interdisciplinary Perspectives for Dihydroxypyrimidinone Chemistry

Discovery of Novel Synthetic Strategies for Structural Diversity

The future of dihydroxypyrimidinone chemistry is intrinsically linked to the development of innovative synthetic methodologies that can generate a wide array of structurally diverse analogs. While classical approaches like the Biginelli reaction have been foundational, future research will focus on enhancing efficiency, versatility, and environmental compatibility.

A primary avenue of exploration involves the use of novel catalytic systems to drive the synthesis. ichem.md Heterogeneous catalysts, such as heteropolyacid-clay (HPA-Clay), offer advantages like reusability, cost-effectiveness, and alignment with green chemistry principles by enabling solvent-free reaction conditions. ichem.md The development of biocatalysts, such as organic acids and enzymes found in fruit juices, presents another sustainable alternative to conventional chemical catalysts, allowing for reactions under mild conditions. ijarsct.co.in

Furthermore, multicomponent reactions (MCRs) will continue to be a cornerstone for generating diversity. mdpi.com Strategies that allow for the flexible combination of various aldehydes, urea or thiourea derivatives, and β-ketoesters in a one-pot synthesis are highly valuable. mdpi.comjmchemsci.com Future work will likely explore unconventional reaction conditions, such as microwave irradiation and mechanochemistry (ball milling), which have been shown to reduce reaction times and increase yields, often without the need for solvents. mdpi.comnih.gov By expanding the toolkit of synthetic reactions and catalysts, researchers can create extensive libraries of dihydroxypyrimidinone derivatives, each with unique substitutions and stereochemical arrangements, for subsequent biological and material science investigations.

| Synthetic Strategy | Catalyst/Condition | Key Advantages |

| Multicomponent Reactions (MCRs) | Various (e.g., HPA-Clay, Biocatalysts) | Efficiency, one-pot synthesis, combinatorial library generation |

| Green Chemistry Approaches | Solvent-free, Ball Milling, Fruit Juice | Reduced environmental impact, cost-effectiveness, sustainability |

| Microwave-Assisted Synthesis | Microwave Irradiation | Rapid reaction times, improved yields |

| Heterogeneous Catalysis | HPA-Clay, Dicalcium Phosphate (B84403) | Catalyst recyclability, ease of separation, process scalability |

Deeper Mechanistic Elucidation of Biological Interactions and Target Identification

While the dihydropyrimidinone (DHPM) scaffold is associated with a broad spectrum of pharmacological activities—including anticancer, anti-inflammatory, and antibacterial properties—the specific molecular mechanisms and biological targets for many derivatives, including 5,6-Dihydroxy-2-methylpyrimidin-4(1H)-one, remain to be fully elucidated. scielo.org.mx Future research must move beyond broad activity screening to pinpoint the precise cellular pathways and protein interactions that underpin their therapeutic effects.

A significant body of research has identified the mitotic kinesin Eg5 as a key target for some DHPMs, such as the well-studied compound Monastrol, leading to mitotic arrest in cancer cells. nih.gov However, other potential targets have been suggested, including calcium channels, topoisomerase I, and centrin, indicating that the DHPM scaffold can be a versatile pharmacophore. nih.gov

Future investigations should employ a combination of advanced biochemical and cell-based assays, proteomics, and structural biology techniques. Target deconvolution methods, such as affinity chromatography and activity-based protein profiling, will be crucial for identifying the direct binding partners of novel dihydroxypyrimidinone derivatives. Understanding these interactions at an atomic level through techniques like X-ray crystallography and cryo-electron microscopy will provide invaluable insights into the mechanism of action, paving the way for the rational design of more potent and selective therapeutic agents.

Advanced Structure-Activity and Structure-Property Relationship (SAR/SPR) Studies

Systematic and comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are critical for optimizing the therapeutic potential and physicochemical properties of dihydroxypyrimidinone derivatives. These studies aim to correlate specific structural modifications of the molecule with changes in its biological activity and properties like solubility, stability, and bioavailability.

Initial SAR studies on the broader DHPM class have provided foundational insights. For example, substitutions at the C4 position of the pyrimidinone ring have been shown to significantly influence activity; a 4-methoxy phenyl group can enhance anti-inflammatory properties, while other substitutions may direct the compound towards anticancer or antimicrobial effects. nih.gov Similarly, modifications at other positions on the heterocyclic ring can modulate the compound's potency and target selectivity.

Future research will require the synthesis of focused compound libraries with systematic variations at each position of the this compound scaffold. High-throughput screening of these libraries against various biological targets will generate the large datasets needed for robust SAR analysis. Concurrently, SPR studies will investigate how these structural changes affect key physicochemical parameters. This dual approach will enable the development of predictive models that can guide the design of next-generation compounds with optimized efficacy and drug-like properties.

| Structural Position | Potential Influence on Activity/Property |

| C2-Substituent | Can impact binding affinity and selectivity. |

| C4-Substituent | Crucial for determining the type of biological activity (e.g., anticancer, anti-inflammatory). |

| C5-Substituent | Modifications can affect potency and physicochemical properties. |

| N1 and N3 Positions | Substitution can alter solubility, stability, and metabolic profile. |

Application of Chemoinformatics and Machine Learning for Rational Design

The integration of chemoinformatics and machine learning (ML) is set to revolutionize the design and discovery of novel dihydroxypyrimidinone derivatives. taylorfrancis.com These computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and guide synthetic efforts, thereby accelerating the research and development pipeline. hilarispublisher.com

Chemoinformatics techniques, such as virtual screening and molecular docking, allow for the rapid in silico evaluation of large virtual libraries of compounds against specific biological targets. supabase.conih.gov This rational design approach helps prioritize which molecules to synthesize and test in the laboratory, saving significant time and resources. nih.gov For instance, docking studies can predict how different dihydroxypyrimidinone analogs bind to the active site of a target protein, providing insights for optimizing their structure to enhance binding affinity. acs.org

Moreover, the application of machine learning algorithms to build Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of unsynthesized compounds based on their molecular descriptors. youtube.com As more experimental data becomes available, these ML models can be trained to become increasingly accurate, guiding the design of compounds with desired activities and properties. researchgate.netresearchgate.net The use of ML can also extend to predicting synthetic accessibility and optimizing reaction conditions, further streamlining the discovery process. researchgate.net

Development of Sustainable and Scalable Production Methods

For any promising chemical compound to move from the laboratory to practical application, the development of sustainable and scalable production methods is essential. Future research in dihydroxypyrimidinone chemistry must prioritize the creation of manufacturing processes that are not only efficient and cost-effective but also environmentally benign.

A key focus will be the advancement of green chemistry principles within the synthesis of this compound and its derivatives. researchgate.net This includes minimizing waste, using less hazardous solvents (or eliminating them entirely), and designing energy-efficient processes. mdpi.com Methodologies such as the Biginelli reaction performed under solvent-free conditions, utilizing recyclable heterogeneous catalysts, or employing biocatalysts are promising avenues. ichem.mdijarsct.co.inscielo.org.mx

Beyond sustainability, scalability is a critical consideration. Laboratory-scale syntheses must be adaptable to large-scale industrial production without significant loss of yield or purity. This involves optimizing reaction parameters, developing robust purification protocols, and ensuring the availability and cost-effectiveness of starting materials. Process chemistry studies, which investigate the influence of variables like temperature, pressure, and catalyst loading on an industrial scale, will be vital for developing an economically viable process for the production of 4,6-dihydroxy-2-methylpyrimidine (B75791) and related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.